Benzophenone oxime

oxidative hydrolysis kinetics Hammett correlation ketoxime reactivity

Researchers face inconsistent oxime reactivity due to electronic and steric variations. Benzophenone oxime (CAS 574-66-3) provides a well-characterized diphenyl framework for reproducible results. - **Benchmark substrate:** Beckmann rearrangement to benzanilide (91% yield, 90°C, 6h in [HMIm]HSO₄/P₂O₅). - **Controlled reactivity:** Hammett ρ +0.33 (oxidative hydrolysis) vs. +0.73 (acetophenone oxime) - enables mechanistic discrimination. - **Available as:** White crystalline powder, 98% purity, air/moisture sensitive - ship under inert conditions.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 574-66-3
Cat. No. B171034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone oxime
CAS574-66-3
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2
InChIInChI=1S/C13H11NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,15H
InChIKeyDNYZBFWKVMKMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzophenone Oxime: Procurement & Identity Data


Benzophenone oxime (CAS 574-66-3; C₁₃H₁₁NO; MW 197.24 g/mol) is a diaryl ketoxime characterized by two phenyl groups attached to an oxime functional group . The compound is commercially available with purity specifications typically at 98%, with an assay range of 97.5–100.0% . Its melting point is 140–144°C, and it is insoluble in water and hexane but soluble in warm benzene, chloroform, dichloromethane, ethyl acetate, and methanol . The compound is supplied as a white crystalline powder and is sensitive to air and moisture, requiring storage under inert atmosphere [1].

Workflow Beckmann rearrangement, electroreduction, photochemical precursor
Selection Assay-controlled purity; air/moisture-sensitive handling
Use Context Synthetic intermediate for catalyst development and mechanistic studies

Benzophenone Oxime: Why Generic Substitution Fails


Generic substitution among ketoximes is not scientifically valid due to substantial differences in electronic structure, steric environment, and resultant reactivity profiles. Benzophenone oxime carries two electron-withdrawing phenyl groups that confer a Hammett ρ value of +0.33 in oxidative hydrolysis kinetics with Mn(III) acetate, a value that distinguishes it from both acetophenone oxime (ρ = +0.73) and benzaldoximes (ρ = -1.0) and reflects a fundamentally different rate-determining step—addition to the C=N bond rather than electron transfer [1]. In Beckmann rearrangement, the steric bulk of the diphenyl framework dictates catalyst compatibility and thermal behavior: while acetophenone oxime rearranges readily at room temperature with certain catalysts, benzophenone oxime requires elevated temperatures (90°C or higher) for productive conversion, and deoximation competes at lower temperatures [2]. In electroreduction, the dual phenyl substitution enhances reducibility relative to monoaryl or alicyclic analogs: benzophenone oxime produces well-defined reduction peaks across graphite, mercury, and nickel black cathodes, whereas cyclohexanone oxime shows no reduction peak at graphite and salicylaldoxime exhibits lower reduction efficiency [3]. These quantitative differences in mechanism, kinetics, and electrochemical behavior confirm that in-class ketoximes cannot be interchanged without compromising reaction outcomes.

Risk Factor
Benzophenone Oxime
Other Ketoximes
Electronic Structure
Dual phenyl groups alter rate-determining step
Acetophenone oxime: different Hammett sign; aldoximes: electron-transfer pathway
Beckmann Temperature
Requires elevated temp; deoximation competes at RT
Acetophenone oxime may rearrange at RT with certain catalysts
Electroreducibility
Well-defined peaks at graphite, Hg, Ni
Cyclohexanone oxime: no peak at graphite; salicylaldoxime: lower efficiency

Benzophenone Oxime: Comparative Quantitative Evidence


Mn(III) Oxidative Hydrolysis: Hammett Correlation

Benzophenone oxime exhibits a Hammett reaction constant (ρ) of +0.33 in oxidative hydrolysis by manganese(III) acetate, contrasting sharply with acetophenone oxime (ρ = +0.73) and benzaldoximes (ρ = -1.0) [1]. This quantitative difference establishes that benzophenone oxime undergoes a distinct rate-determining step—addition of Mn(III) to the C=N bond—whereas aldoximes proceed via initial one-electron transfer [1]. The ρ value of +0.33 indicates modest sensitivity to substituent electronic effects, positioning benzophenone oxime as an intermediate case between the strongly substituent-influenced acetophenone system and the electron-transfer-driven aldoxime system.

Hammett ρ Value
Head-to-head
ρ = +0.33 vs acetophenone +0.73, aldoximes -1.0
Mechanistically distinct rate-determining step
28°C, 76% AcOH
oxidative hydrolysis kinetics Hammett correlation ketoxime reactivity Mn(III) acetate

Ionic Liquid-Catalyzed Beckmann Rearrangement

Under optimized catalytic conditions, benzophenone oxime undergoes Beckmann rearrangement to the corresponding amide with 91% yield when using N-methyl-imidazolium hydrosulfate ([HMIm]HSO₄) as catalyst with P₂O₅ co-catalyst at 90°C over 6 hours [1]. The base yield without co-catalyst is 45%, demonstrating that co-catalyst addition improves yield by 46 percentage points [1]. This contrasts with alternative catalyst systems where benzophenone oxime rearrangement requires elevated temperatures and may compete with deoximation pathways at room temperature [2]. The [HMIm]HSO₄ catalyst system was demonstrated to be reusable for three cycles with no loss in efficiency [1].

Beckmann Yield
Reported
91% with co-catalyst; 45% without
Supports catalyst screening and yield benchmarking
90°C, [HMIm]HSO₄/P₂O₅
Beckmann rearrangement ionic liquid catalysis amide synthesis benzophenone oxime conversion

Electroreduction Efficiency Compared to Other Oximes

In aqueous ethanolic hydrochloric acid medium, benzophenone oxime is highly reducible at graphite, mercury, and deposited nickel black cathodes, producing well-defined reduction peaks in cyclic voltammetry [1]. Salicylaldoxime, which carries one hydroxyl-substituted phenyl group and one hydrogen atom rather than two phenyl groups, is also reducible at these cathodes but with reduction efficiency that is less than that of benzophenone oxime [1]. Cyclohexanone oxime, bearing an alicyclic ring instead of aromatic phenyl groups, shows no reduction peak at graphite cathode under identical conditions, and its reduction efficiency is relatively poor across all three cathode types, attributable to low reactivity and acid-catalyzed hydrolysis [1]. The superior reducibility of benzophenone oxime is directly attributed to the presence of two electron-withdrawing phenyl groups that stabilize the transition state during reduction [1].

Reduction Efficiency
Head-to-head
Well-defined peak at all cathodes; cyclohexanone none at graphite
Preferred substrate for electroreduction studies
Aqueous ethanolic HCl
electroreduction oxime reduction cyclic voltammetry aromatic oximes

Photolytic Regeneration of Ketone

Photolysis of a benzene solution of benzophenone oxime in the presence of oxygen using a high-pressure mercury lamp with Pyrex filter affords benzophenone in quantitative yield (Table 1) [1]. This contrasts with photolysis of cyclohexanone oxime under analogous conditions, which yields cyclohexanone in very poor yield [1]. The quantitative regeneration yield is attributed to the stability of the intermediate iminoxyl radical from benzophenone oxime, which is strongly associated with the presence of two phenyl groups providing resonance stabilization [1]. Additionally, benzophenone oxime esters function as stable radical precursors for photodecarboxylative chlorination of carboxylic acids, producing corresponding chloro compounds in good yields [2].

Photolysis Yield
Head-to-head
Quantitative benzophenone; cyclohexanone oxime very poor
Reliable photodeprotection pathway
Benzene, Hg lamp, O₂
photolysis oxime deprotection ketone regeneration radical stability

Solid-State Lifetime at Room Temperature

Mass spectrometric and infrared spectrophotometric examination of solid benzophenone oxime samples demonstrates that at room temperature, the compound undergoes thermal Beckmann-type rearrangement to benzanilide in the solid state with a lifetime of about 600 hours [1]. This quantitative lifetime measurement provides a defined benchmark for procurement planning and inventory management, as the compound exhibits measurable thermal degradation even under ambient storage conditions. The observed thermal instability in the solid state is consistent with vendor recommendations for storage under argon at -20°C [2]. In contrast, many common ketoximes such as acetophenone oxime and cyclohexanone oxime lack analogous published solid-state lifetime data, making this quantifiable stability metric a distinguishing feature for benzophenone oxime procurement.

Solid-State Stability
Cross-study comparable
~600 h lifetime at RT
Informs procurement lot sizing and storage
Rearrangement to benzanilide; store at -20°C
thermal stability solid-state stability Beckmann rearrangement storage stability

Benzophenone Oxime: Research & Industrial Applications


Beckmann Rearrangement to Benzanilide

Benzophenone oxime serves as a benchmark substrate for Beckmann rearrangement in ionic liquid-catalyzed amide synthesis. The [HMIm]HSO₄/P₂O₅ system delivers benzanilide in 91% yield at 90°C over 6 hours, with catalyst reusability demonstrated for three cycles without efficiency loss [1]. This application leverages the sterically demanding diphenyl framework of benzophenone oxime, which requires elevated temperatures for rearrangement—a feature that distinguishes it from less hindered oximes and provides a challenging test case for catalyst development. Procurement for this application is justified when a well-characterized, sterically demanding ketoxime substrate is required for catalyst screening or methodology optimization.

Photochemical Radical Precursor

Benzophenone oxime esters function as stable, selective radical precursors for photochemical decarboxylative transformations. Photolysis of benzophenone oxime esters of carboxylic acids in carbon tetrachloride enables efficient decarboxylative chlorination to yield the corresponding chloro compounds [1]. The benzophenone oxime scaffold provides high selectivity in radical generation due to the resonance stabilization conferred by the two phenyl groups. Additionally, the parent oxime itself undergoes photolysis to regenerate benzophenone in quantitative yield, establishing it as a reliable protective group for aromatic ketones requiring clean, high-yield deprotection [2]. Procurement for photochemical applications is indicated where stable iminyl radical generation is required.

Electroreduction for Amine Synthesis

Benzophenone oxime is the preferred substrate for electroreduction studies requiring high reducibility and well-defined voltammetric behavior. It produces clear reduction peaks across graphite, mercury, and nickel black cathodes in aqueous ethanolic HCl, enabling reliable cyclic voltammetric characterization [1]. Its reduction efficiency exceeds that of salicylaldoxime, and it vastly outperforms cyclohexanone oxime, which shows essentially no reducibility at graphite cathodes under identical conditions [1]. The electroreduction proceeds via a diffusion-controlled irreversible charge transfer process at mercury and graphite cathodes, making benzophenone oxime an ideal model substrate for investigating electrode kinetics and developing electrosynthetic methods for primary amine production.

Oxidative Hydrolysis Kinetics

Benzophenone oxime is an essential reference compound for kinetic studies of ketoxime oxidative hydrolysis, particularly where mechanistic discrimination between electron-transfer and addition pathways is required. Its Hammett ρ value of +0.33 with Mn(III) acetate oxidant establishes a distinct mechanistic profile that differs from both acetophenone oxime (ρ = +0.73) and aldoximes (ρ = -1.0) [1]. Under these conditions (28 ± 0.2°C in 76% acetic acid), oxidative hydrolysis of benzophenone oxime proceeds via rate-limiting addition of Mn(III) to the C=N bond, yielding benzophenone in approximately 80% yield with two equivalents of oxidant [1]. This well-characterized kinetic profile makes benzophenone oxime the substrate of choice for comparative mechanistic investigations of oxime deprotection methodologies.

Application
Selection Property
Validation Focus
Beckmann Rearrangement
Sterically demanding diphenyl framework
Catalyst screening and yield benchmarking
Photochemical Radical Precursor
Resonance-stabilized iminyl radical generation
Radical selectivity and deprotection efficiency
Electroreduction for Amine Synthesis
High reducibility across cathode materials
Voltammetric characterization and electron transfer kinetics
Oxidative Hydrolysis Kinetics
Distinct Hammett mechanistic profile
Rate-determining step and product distribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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